N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Dibenzo[b,f][1,4]oxazepine derivatives are known for their pharmacological activities, with several synthetic protocols developed for constructing these and related derivatives. These methods serve as a foundation for chemists aiming to develop pharmacologically interesting DBO derivatives, including approaches such as cyclocondensation, copper catalysis, and domino reactions (Zaware & Ohlmeyer, 2015). This highlights the compound's relevance in medicinal chemistry for generating novel therapeutic agents.
Pharmacological and Biological Activities
Anticancer Activity : Compounds with the dibenzo[b,f][1,4]oxazepine skeleton have shown moderate to excellent anticancer activities against various cancer cell lines, underlining their potential as chemotherapeutic agents (Ravinaik et al., 2021).
Antiallergy Agents : N-(4-substituted-thiazolyl)oxamic acid derivatives, related in structural complexity to dibenzo[b,f][1,4]oxazepines, have shown potent antiallergy activity, indicating the therapeutic potential of oxazepine derivatives in treating allergy-related conditions (Hargrave et al., 1983).
Antimicrobial Activity : Novel heterocycles including benzoxazole and benzothiazole derivatives, which share structural motifs with oxazepine compounds, have demonstrated broad-spectrum antimicrobial activity, suggesting their use as potential antimicrobial agents (Padalkar et al., 2014).
Mechanism of Action
Target of Action
The primary targets of this compound are Poly (ADP-ribose) polymerase 1 (PARP1) , Traf2- and Nck-interacting protein kinase (TNIK) , and Rho-associated protein kinases (ROCKs) . PARP1 plays an important role in single-strand DNA break repair processes , TNIK is a downstream signal protein of the Wnt/β-catenin pathway , and ROCKs are associated with the pathology of glaucoma .
Biochemical Pathways
The compound affects the DNA repair process by inhibiting PARP1 , the Wnt/β-catenin signaling pathway by inhibiting TNIK , and the pathology of glaucoma by inhibiting ROCKs . The downstream effects of these pathways are crucial in various biological processes including cell proliferation, differentiation, and apoptosis.
Properties
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(11-10-16-6-2-1-3-7-16)21-12-13-22-14-17-8-4-5-9-18(17)25-15-20(22)24/h1-9H,10-15H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSDWGWQECJCRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)CCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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